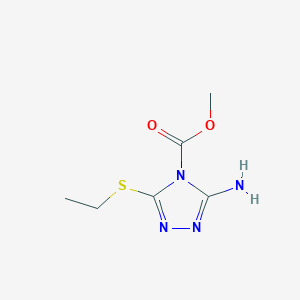
Ethyl 2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a thioxo group and an ethyl ester functional group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can be synthesized using various methods. One common approach involves the Biginelli reaction, which is a three-component reaction between an aldehyde, a β-keto ester, and thiourea. This reaction is typically catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions . Another method involves the condensation of N-substituted thioureas with diethyl ethoxymalonate under microwave irradiation, which offers the advantage of shorter reaction times and higher yields .
Industrial Production Methods
In an industrial setting, the synthesis of Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency. The use of microwave-assisted synthesis can also be adapted for industrial production, providing a rapid and energy-efficient method for large-scale synthesis .
化学反応の分析
Types of Reactions
Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
科学的研究の応用
Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of polymers and other materials with specialized properties.
作用機序
The mechanism of action of Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which blocks the enzyme’s activity.
類似化合物との比較
Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar structure but lacks the thioxo group, which may result in different reactivity and biological activity.
4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile:
The unique presence of the thioxo group in Ethyl2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate distinguishes it from these similar compounds, potentially offering different reactivity and biological activities.
特性
分子式 |
C7H8N2O3S |
|---|---|
分子量 |
200.22 g/mol |
IUPAC名 |
ethyl 2-oxo-4-sulfanylidene-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-6(10)4-3-5(13)9-7(11)8-4/h3H,2H2,1H3,(H2,8,9,11,13) |
InChIキー |
IBNRXPQQFFRTEQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=S)NC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)




![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)






